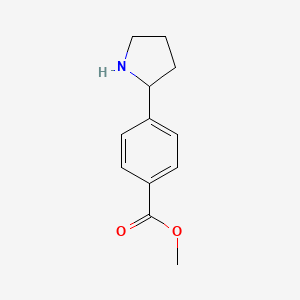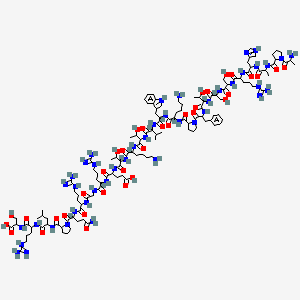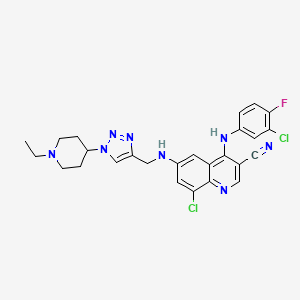
Cot inhibitor-2
Overview
Description
Scientific Research Applications
Anti-Inflammatory Applications
Cot inhibitor-2, as a selective cyclooxygenase-2 (COX-2) inhibitor, has shown promising anti-inflammatory activities . COX-2 inhibitors have gained attention due to their potential to develop new anti-inflammatory agents . They are being explored for their ability to inhibit the production of prostaglandins, which function as mediators and modulators of inflammation in the body .
Pain Management
The production of COX-2 is induced by several pro-inflammatory cytokines like interleukin-I, tumor necrosis factor alpha (TNFα), tissue plasminogen activator (tPA) and lipopolysaccharide (LPS) . These enzymes produce prostaglandins engaged in inflammation and pain . Therefore, Cot inhibitor-2 could potentially be used for pain management.
Gastrointestinal Protection
COX-1 catalyzes the formation of prostaglandins in the gastrointestinal tract (GIT) and hence protects the GIT . Non-steroidal anti-inflammatory drugs (NSAIDs) obstruct COX-1 and COX-2 non-selectively and have certain adverse effects . Cot inhibitor-2, being a selective COX-2 inhibitor, could potentially offer gastrointestinal protection by not inhibiting COX-1 .
Cancer Treatment
COX-2 is overexpressed in various cancers such as colorectal, pancreatic, and lung cancer . Cot inhibitor-2, as a COX-2 inhibitor, could potentially be used for the treatment of these cancers .
Immunotherapy in Cancer
Cot inhibitor-2 is suggested to restrain the immunosuppression of prostaglandin E2 (PGE2) and may enhance or reverse the response of immune checkpoint inhibitors (ICIs) . This could potentially make it a valuable tool in cancer immunotherapy .
Drug Development
Cot inhibitor-2, as a covalent inhibitor, could potentially be used in the development of new drugs . Covalent inhibitors have shown promise in the development of FDA-approved drugs and drug candidates .
Mechanism of Action
Target of Action
Cot inhibitor-2 primarily targets the Cot (Tpl2/MAP3K8) kinase . The Cot kinase, also known as Tumor Progression Locus 2 (Tpl2), is a member of the MAP3K family . It plays a crucial role in the activation of the MAPK pathway, which is involved in cell proliferation, differentiation, and apoptosis .
Mode of Action
Cot inhibitor-2 interacts with its target by inhibiting the kinase activity of Cot (Tpl2/MAP3K8). This inhibition is achieved by blocking the phosphorylation process, which is essential for the activation of the MAPK pathway . The inhibitor has an IC50 value of 1.6 nM, indicating its high potency .
Biochemical Pathways
The primary biochemical pathway affected by Cot inhibitor-2 is the MAPK/ERK pathway . This pathway is a chain of proteins in the cell that communicates a signal from a receptor on the cell surface to the DNA in the nucleus . By inhibiting Cot, the MAPK/ERK pathway’s activation is reduced, leading to downstream effects such as decreased cell proliferation and increased apoptosis .
Result of Action
The molecular effect of Cot inhibitor-2 is the inhibition of Cot kinase activity, leading to a decrease in the activation of the MAPK/ERK pathway . On a cellular level, this results in decreased cell proliferation and increased apoptosis . Moreover, Cot inhibitor-2 has been associated with resistance to RAF inhibition in B-RAF (V600E) cell lines .
Safety and Hazards
properties
IUPAC Name |
8-chloro-4-(3-chloro-4-fluoroanilino)-6-[[1-(1-ethylpiperidin-4-yl)triazol-4-yl]methylamino]quinoline-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25Cl2FN8/c1-2-36-7-5-20(6-8-36)37-15-19(34-35-37)14-31-18-9-21-25(33-17-3-4-24(29)22(27)10-17)16(12-30)13-32-26(21)23(28)11-18/h3-4,9-11,13,15,20,31H,2,5-8,14H2,1H3,(H,32,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHNZIIMWDVXPGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)N2C=C(N=N2)CNC3=CC4=C(C(=CN=C4C(=C3)Cl)C#N)NC5=CC(=C(C=C5)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25Cl2FN8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50657644 | |
| Record name | 8-Chloro-4-(3-chloro-4-fluoroanilino)-6-({[1-(1-ethylpiperidin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}amino)quinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50657644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
539.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cot inhibitor-2 | |
CAS RN |
915363-56-3 | |
| Record name | 8-Chloro-4-(3-chloro-4-fluoroanilino)-6-({[1-(1-ethylpiperidin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}amino)quinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50657644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



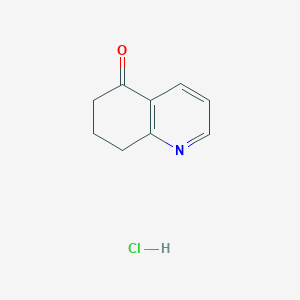
![(1R,2S)-1-(4-Hydroxy-3-methoxyphenyl)-2-[2,6-dimethoxy-4-[(E)-3-hydroxy-1-propenyl]phenoxy]-1,3-propanediol](/img/structure/B3030437.png)

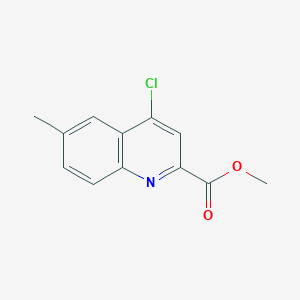
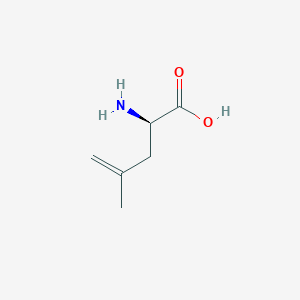
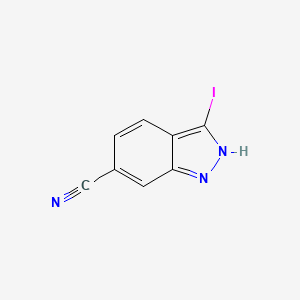
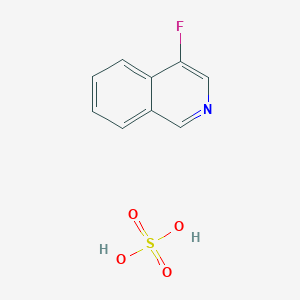

![6-Bromoimidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B3030447.png)

